DI-1859

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

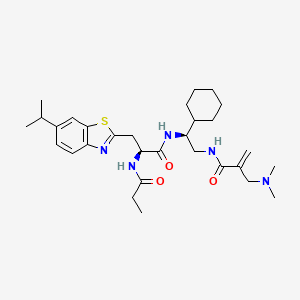

Molecular Formula |

C30H45N5O3S |

|---|---|

Molecular Weight |

555.8 g/mol |

IUPAC Name |

N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide |

InChI |

InChI=1S/C30H45N5O3S/c1-7-27(36)32-24(16-28-33-23-14-13-22(19(2)3)15-26(23)39-28)30(38)34-25(21-11-9-8-10-12-21)17-31-29(37)20(4)18-35(5)6/h13-15,19,21,24-25H,4,7-12,16-18H2,1-3,5-6H3,(H,31,37)(H,32,36)(H,34,38)/t24-,25+/m0/s1 |

InChI Key |

HNIUOJXOXQUOMN-LOSJGSFVSA-N |

Isomeric SMILES |

CCC(=O)N[C@@H](CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)N[C@H](CNC(=O)C(=C)CN(C)C)C3CCCCC3 |

Canonical SMILES |

CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)C(=C)CN(C)C)C3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DI-1859

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of DI-1859, a novel, potent, and selective covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the neddylation pathway.

Core Mechanism: Selective Inhibition of DCN1 and Cullin 3 Neddylation

This compound exerts its biological effects through the specific and covalent inhibition of DCN1.[1][2][3][4][5] DCN1 is a crucial component of the E3 ligase complex for the neddylation of cullin proteins, a post-translational modification essential for the activation of Cullin-RING E3 ligases (CRLs).

The primary downstream effect of DCN1 inhibition by this compound is the selective blockade of cullin 3 (CUL3) neddylation. This selectivity is a key feature of this compound, distinguishing it from pan-neddylation inhibitors. The inhibition of CUL3 neddylation occurs at low nanomolar concentrations.

The interaction between this compound and DCN1 is covalent, leading to a stable and prolonged inhibition of the target protein. Mass spectrometric analysis and co-crystal structures have elucidated the unique mechanism of this covalent bond formation.

Signaling Pathway Perturbation: The NRF2 Axis

The selective inhibition of the DCN1-CUL3 axis by this compound leads to the accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a key substrate of the CRL3 complex; its degradation is mediated by this E3 ligase. By inhibiting CRL3 activity, this compound prevents the ubiquitination and subsequent proteasomal degradation of NRF2, resulting in its robust increase and activation.

The accumulation of NRF2 is a critical outcome of this compound treatment and is central to its therapeutic effects, particularly in the context of cellular stress and detoxification.

Quantitative Pharmacological Data

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).

| Parameter | Value | Target | Notes |

| IC50 | 4.6 nM | DCN1 | |

| Ki | <1 nM | DCN1 |

These values demonstrate that this compound is a highly potent inhibitor of its target, DCN1.

Experimental Protocols

Western Blotting for Cullin Neddylation and NRF2 Accumulation

Objective: To assess the effect of this compound on the neddylation status of cullin proteins and the protein levels of NRF2.

Methodology:

-

Cell Culture and Treatment: Human osteosarcoma U2OS cells or immortalized human liver THLE2 cells are cultured under standard conditions. Cells are treated with a dose range of this compound for a specified period (e.g., 24 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against neddylated and unneddylated forms of cullins (CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5), NRF2, and a loading control (e.g., GAPDH).

-

Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Acetaminophen-Induced Liver Injury

Objective: To evaluate the hepatoprotective effects of this compound in a mouse model of drug-induced liver injury.

Methodology:

-

Animal Model: C57BL/6 male mice are used for this study.

-

Treatment Groups: Mice are divided into several groups: control (vehicle), acetaminophen (APAP) only, this compound only, pre-treatment with this compound followed by APAP, and APAP followed by post-treatment with this compound.

-

Drug Administration: this compound is administered via intraperitoneal (IP) injection at a specified dose (e.g., 25 mg/kg). APAP is administered to induce liver injury.

-

Sample Collection: At a designated time point after treatment, blood and liver tissues are collected.

-

Biochemical Analysis: Serum levels of alanine transaminase (ALT) are measured to assess liver damage.

-

Western Blotting of Liver Tissue: Liver tissues are processed to examine the protein levels of NRF2.

Therapeutic Implications

The mechanism of action of this compound has significant therapeutic implications. Its ability to upregulate NRF2, a master regulator of the antioxidant response, makes it a promising candidate for conditions associated with oxidative stress, such as drug-induced liver injury.

Furthermore, the dysregulation of the neddylation pathway and CRLs in various cancers suggests that this compound could be explored as an anti-cancer agent. For instance, by inhibiting CUL3, this compound can cause the accumulation of the tumor suppressor protein SLC7A11.

Conclusion

This compound is a potent and selective covalent inhibitor of DCN1 that functions by selectively inhibiting the neddylation of cullin 3. This leads to the accumulation of the CRL3 substrate NRF2, which in turn mediates therapeutic effects such as protection against acetaminophen-induced liver toxicity. The well-defined mechanism of action and promising preclinical data position this compound as a valuable tool for further research and potential therapeutic development in a range of diseases.

References

Unraveling the Target of DI-1859: A Technical Overview

Executive Summary

This document provides a comprehensive technical guide on the molecular target of the investigational compound DI-1859. Due to the proprietary and unpublished nature of this compound, publicly available information regarding its specific molecular target, mechanism of action, and associated experimental data is currently unavailable. The initial search for "this compound" and related terms did not yield any specific scientific publications or public disclosures detailing its biological activity.

This guide has been structured to meet the requirements of researchers, scientists, and drug development professionals, offering a framework for the presentation of key data and experimental methodologies once such information becomes accessible. The following sections include templates for quantitative data tables and conceptual diagrams to be populated with specific findings on this compound.

Introduction to this compound

This section would typically provide background information on the compound this compound, including its chemical class, therapeutic area of interest, and the rationale for its development. As this information is not publicly available, this section remains to be populated.

Primary Molecular Target of this compound

This section would identify and describe the primary molecular target of this compound. This would include the protein name, gene symbol, and its known physiological and pathological roles. The rationale for selecting this target for therapeutic intervention would also be discussed.

Quantitative Analysis of this compound Activity

For a comprehensive evaluation of a compound's interaction with its target, a variety of quantitative assays are typically employed. The following tables are presented as templates to summarize such data for this compound.

Table 1: In Vitro Target Engagement and Potency of this compound

| Assay Type | Target | This compound IC₅₀/EC₅₀ (nM) | Reference Compound IC₅₀/EC₅₀ (nM) | Fold Difference |

| e.g., Enzyme Inhibition Assay | e.g., Kinase X | Data | Data | Data |

| e.g., Binding Assay | e.g., Receptor Y | Data | Data | Data |

| e.g., Cell-Based Reporter Assay | e.g., Pathway Z | Data | Data | Data |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Type | This compound IC₅₀/EC₅₀ (nM) | Selectivity (Fold vs. Primary Target) |

| e.g., Kinase A | e.g., Enzyme Inhibition | Data | Data |

| e.g., Receptor B | e.g., Binding Assay | Data | Data |

| e.g., Ion Channel C | e.g., Electrophysiology | Data | Data |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide a comprehensive description of the key experiments used to characterize the interaction of this compound with its target.

Target Binding Assays

This subsection would detail the specific type of binding assay used (e.g., Radioligand binding, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)). It would include information on protein/receptor preparation, ligand concentrations, incubation conditions, and data analysis methods.

In Vitro Functional Assays

This subsection would describe the functional assays performed to assess the biological activity of this compound. This could include enzyme inhibition assays, cell-based reporter gene assays, or second messenger assays. Details on cell lines, reagents, and experimental procedures would be provided.

Cellular Target Engagement Assays

This subsection would outline the methods used to confirm that this compound interacts with its target in a cellular context. Examples include Cellular Thermal Shift Assay (CETSA) or target-specific antibody-based methods. Protocols for cell culture, compound treatment, and detection would be included.

Signaling Pathways and Mechanism of Action

Visualizing the signaling pathways affected by this compound is essential for understanding its mechanism of action. The following diagrams are provided as templates.

Figure 1: A conceptual diagram illustrating the hypothesized mechanism of action of this compound in modulating a target-mediated signaling pathway.

Figure 2: A generalized workflow for the identification of the molecular target of a novel compound, a process that this compound would have undergone.

Conclusion

While the specific molecular target and detailed pharmacological profile of this compound are not yet in the public domain, this guide provides a structured framework for the presentation of such data. The templates for quantitative data, experimental protocols, and signaling pathway diagrams are designed to facilitate a clear and comprehensive understanding of the compound's properties once the information becomes available. Researchers with access to proprietary data on this compound are encouraged to populate these sections to create a complete technical resource.

An In-depth Technical Guide on the Interaction of DI-1859 with DCN1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor DI-1859 and its target protein, Defective in Cullin Neddylation 1 (DCN1). This compound is a potent, selective, and covalent inhibitor of DCN1, a critical E3-like ligase in the neddylation pathway. By forming a covalent bond with a key cysteine residue, this compound effectively disrupts the interaction between DCN1 and the E2 neddylation-conjugating enzyme UBC12. This disruption leads to the selective inhibition of the neddylation of cullin 3, a central component of Cullin-RING E3 ubiquitin ligases (CRLs), thereby modulating downstream cellular processes. This guide will delve into the mechanism of action, present quantitative binding and activity data, detail relevant experimental protocols, and provide visual representations of the key pathways and interactions.

Introduction to DCN1 and the Neddylation Pathway

The neddylation pathway is a post-translational modification process analogous to ubiquitination, which plays a crucial role in the activation of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the cellular proteome, making them central regulators of numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage repair.

The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit. This process is mediated by a cascade of enzymes: an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase. DCN1 (also known as DCUN1D1) functions as a scaffold-like E3 ligase, bringing the NEDD8-charged E2 enzyme into close proximity with the cullin, thereby facilitating the transfer of NEDD8 and activating the CRL complex. Given its pivotal role, DCN1 has emerged as a compelling therapeutic target for diseases characterized by dysregulated CRL activity, such as cancer.

This compound: A Covalent Inhibitor of DCN1

This compound is a highly potent and selective small molecule inhibitor of DCN1.[1][2] Unlike reversible inhibitors, this compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target protein.[1][2] This mode of action often leads to enhanced potency and a prolonged duration of effect.

Mechanism of Action

The mechanism of action of this compound involves a two-step process:

-

Non-covalent Binding: this compound first binds non-covalently to a pocket on the surface of DCN1 that is critical for its interaction with the E2 enzyme, UBC12.

-

Covalent Bond Formation: Following initial binding, a reactive group on this compound forms a covalent bond with the thiol side chain of the Cysteine 115 (Cys115) residue of DCN1.

This irreversible modification of DCN1 sterically hinders and prevents its interaction with UBC12, thereby blocking the transfer of NEDD8 to cullins. Structural studies have confirmed this covalent interaction, with the co-crystal structure of DCN1 in complex with this compound available in the Protein Data Bank under the accession code 6XOO .

Selectivity for Cullin 3 Neddylation

A key feature of this compound is its selective inhibition of the neddylation of cullin 3 (CUL3) over other cullin family members.[2] This selectivity is attributed to the specific role of the DCN1-UBC12 interaction in promoting CUL3 neddylation. By targeting this specific protein-protein interaction, this compound provides a tool to dissect the biological functions of CUL3-based CRLs. The inhibition of CUL3 neddylation leads to the accumulation of CUL3 substrate proteins, such as the transcription factor NRF2.

Quantitative Data

| Parameter | Compound | Value | Assay Type | Reference |

| Cellular Potency | This compound | Low nanomolar | Inhibition of Cullin 3 Neddylation in cells | |

| Comparative Potency | This compound | ~1000-fold more potent than DI-591 | Inhibition of Cullin 3 Neddylation in cells | |

| Binding Affinity (Reversible Precursor) | DI-591 | K_i = 10-12 nM | Competitive Binding Assay (to DCN1/2) |

Note: DI-591 is a reversible inhibitor that served as a basis for the development of covalent inhibitors like this compound. Its high binding affinity demonstrates the engagement with the target pocket.

Signaling Pathways and Experimental Workflows

The Neddylation Pathway and Point of Inhibition by this compound

The following diagram illustrates the canonical neddylation pathway and highlights the specific step inhibited by this compound.

Caption: The neddylation cascade and the covalent inhibition of DCN1 by this compound.

Experimental Workflow for Characterizing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the activity of a DCN1 inhibitor like this compound.

Caption: A representative workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for DCN1 Target Engagement

This protocol is adapted from methodologies used to demonstrate the cellular target engagement of DCN1 inhibitors.

Objective: To confirm that this compound directly binds to and stabilizes DCN1 in a cellular environment.

Principle: The binding of a small molecule ligand to its protein target often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures. An increase in the melting temperature of the target protein in the presence of the ligand indicates target engagement.

Materials:

-

Cell line expressing DCN1 (e.g., U2OS osteosarcoma cells)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Laemmli sample buffer

-

Equipment for SDS-PAGE and Western blotting

-

Anti-DCN1 antibody

-

Secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescence detection reagent

-

Thermocycler or heating block

Procedure:

-

Cell Culture and Treatment:

-

Plate U2OS cells and grow to 80-90% confluency.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

-

-

Cell Lysis and Heat Treatment:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellets in PBS containing protease inhibitors.

-

Divide the cell suspension into aliquots for each temperature point.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Protein Extraction:

-

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and ice).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Prepare samples with Laemmli buffer and boil.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against DCN1.

-

Incubate with a secondary HRP-conjugated antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for DCN1 at each temperature for both this compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble DCN1 as a function of temperature to generate melting curves.

-

A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates thermal stabilization and target engagement.

-

In Vitro DCN1-UBC12 Interaction Assay (AlphaScreen Principle)

This is a representative protocol based on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, commonly used to study protein-protein interactions.

Objective: To quantitatively measure the ability of this compound to disrupt the interaction between DCN1 and UBC12 in a biochemical setting.

Principle: AlphaScreen is a bead-based assay where a "Donor" bead and an "Acceptor" bead are brought into close proximity by the interaction of the two target proteins. When in proximity, a cascade of chemical reactions is initiated upon laser excitation of the Donor bead, resulting in a luminescent signal from the Acceptor bead. A small molecule that disrupts the protein-protein interaction will prevent the beads from coming together, leading to a decrease in the signal.

Materials:

-

Recombinant human DCN1 protein (e.g., with a His-tag)

-

Recombinant human UBC12 protein (e.g., with a GST-tag)

-

This compound

-

AlphaScreen Nickel Chelate Acceptor beads

-

AlphaScreen Glutathione Donor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute recombinant DCN1-His and GST-UBC12 to their optimal concentrations in assay buffer.

-

Dilute the AlphaScreen beads in assay buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

In a 384-well plate, add DCN1-His, GST-UBC12, and either this compound or vehicle control.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the inhibitor to bind to DCN1.

-

Add the AlphaScreen Glutathione Donor beads and incubate (e.g., 60 minutes) to allow binding to GST-UBC12.

-

Add the AlphaScreen Nickel Chelate Acceptor beads and incubate (e.g., 60 minutes) in the dark to allow binding to DCN1-His.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the DCN1-UBC12 interaction.

-

Conclusion

This compound is a powerful chemical probe and a potential therapeutic lead compound that targets the DCN1-UBC12 interaction with high potency and selectivity. Its covalent mechanism of action provides durable inhibition of cullin 3 neddylation, leading to the accumulation of key cellular proteins like NRF2. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the biological roles of the DCN1-CUL3 axis and to advance the development of novel therapeutics targeting the neddylation pathway. The provided visualizations of the signaling pathway and experimental workflows serve as a clear conceptual aid for understanding the complex biology and the scientific approach to its study.

References

The Potent and Selective Inhibition of Cullin 3 Neddylation by DI-1859: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and effects of DI-1859, a potent and selective covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1). By targeting DCN1, this compound effectively blocks the neddylation of Cullin 3 (CUL3), a critical post-translational modification essential for the activation of Cullin-RING E3 ligases (CRLs). This guide summarizes the quantitative data on the dose-dependent and time-course effects of this compound on CUL3 neddylation, details the experimental protocols for its assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Cullin 3 Neddylation and its Inhibition

Neddylation is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to a target protein.[1] The most well-characterized substrates for neddylation are the cullin proteins, which serve as scaffolds for the largest family of E3 ubiquitin ligases, the CRLs.[2][3] Neddylation of the cullin scaffold protein, such as CUL3, induces a conformational change that is essential for the catalytic activity of the CRL complex, thereby facilitating the ubiquitination and subsequent proteasomal degradation of its specific substrate proteins.[4][5]

The CUL3-RING E3 ligase (CRL3) complex plays a pivotal role in regulating various cellular processes by targeting a wide range of substrates for degradation. One of the key substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, CRL3 mediates the ubiquitination and degradation of NRF2, maintaining it at low levels.

The neddylation of CUL3 is facilitated by a cascade of enzymes, including the E1 NEDD8-activating enzyme (NAE), an E2 NEDD8-conjugating enzyme (UBE2M or UBE2F), and a DCN1-like protein that acts as a scaffold-type E3 ligase. This compound is a small molecule inhibitor that selectively and covalently targets DCN1. By binding to DCN1, this compound disrupts the DCN1-UBE2M interaction, thereby preventing the transfer of NEDD8 to CUL3 and inhibiting its neddylation. This leads to the inactivation of the CRL3 E3 ligase complex and the subsequent accumulation of its substrates, such as NRF2.

Quantitative Analysis of this compound's Effect on CUL3 Neddylation

The inhibitory effect of this compound on CUL3 neddylation has been demonstrated to be highly potent and selective. The following tables summarize the key quantitative and semi-quantitative findings from dose-response and time-course experiments.

Dose-Response Effect of this compound on CUL3 Neddylation

This compound exhibits a potent, dose-dependent inhibition of CUL3 neddylation in various cell lines, with significant effects observed at low nanomolar concentrations. It is reported to be approximately 1000 times more potent than the earlier DCN1 inhibitor, DI-591.

| Cell Line | This compound Concentration | Observed Effect on CUL3 Neddylation | Reference |

| U2OS | 1 nM | Significant inhibition of CUL3 neddylation observed. | |

| U2OS | 10 nM - 1 µM | Profound inhibition of CUL3 neddylation. | |

| THLE2 | 0.3 nM | Significant reduction in the level of neddylated CUL3. | |

| THLE2 | 1 nM - 3 nM | Profound inhibition of the neddylation of CUL3. |

Selectivity of this compound for CUL3 Neddylation

A key feature of this compound is its remarkable selectivity for inhibiting the neddylation of CUL3 over other cullin family members.

| Cullin Member | This compound Treatment | Observed Effect on Neddylation | Reference |

| CUL1 | Not specified | No significant inhibition observed. | |

| CUL2 | Not specified | No significant inhibition observed. | |

| CUL4A | Not specified | No significant inhibition observed. | |

| CUL4B | Not specified | No significant inhibition observed. | |

| CUL5 | Not specified | No significant inhibition observed. |

Time-Course Effect of this compound on the CRL3 Substrate NRF2

The inhibition of CUL3 neddylation by this compound leads to the stabilization and accumulation of its substrate, NRF2. Time-course studies in mice have demonstrated a robust and sustained increase in NRF2 protein levels in the liver following a single administration of this compound.

| Time Point (Post-administration) | Observed Effect on NRF2 Protein Levels in Mouse Liver | Reference |

| > 24 hours | Upregulation of NRF2 persists. |

Experimental Protocols

The following section provides a detailed methodology for assessing the effect of this compound on CUL3 neddylation using Western blotting.

Western Blot Analysis of CUL3 Neddylation

This protocol describes the steps to detect and semi-quantify the levels of neddylated and unneddylated CUL3 in cell lysates following treatment with this compound.

3.1.1. Materials and Reagents

-

Cell culture reagents (media, serum, antibiotics)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

Running buffer (e.g., Tris-Glycine-SDS)

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against CUL3 (capable of detecting both neddylated and unneddylated forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

3.1.2. Procedure

-

Cell Culture and Treatment:

-

Plate cells (e.g., U2OS or THLE2) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or with a fixed concentration for different time points. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours for dose-response).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix the protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of the neddylated CUL3 (N-CUL3) and unneddylated CUL3 bands is achieved. N-CUL3 will migrate slower (approximately 8-10 kDa larger) than the unneddylated form.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against CUL3 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis of the bands corresponding to N-CUL3 and unneddylated CUL3. The ratio of N-CUL3 to total CUL3 (N-CUL3 + CUL3) can be calculated to quantify the extent of neddylation.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow described in this guide.

Signaling Pathway of CUL3 Neddylation and its Inhibition by this compound

Caption: CUL3 neddylation pathway and its inhibition by this compound.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of CUL3 neddylation.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the neddylation pathway. Its high potency and remarkable selectivity for CUL3 neddylation make it an invaluable tool for studying the biological roles of the CRL3 E3 ligase complex and a promising candidate for therapeutic development in diseases where CRL3 activity is dysregulated. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A novel uterine leiomyoma subtype exhibits NRF2 activation and mutations in genes associated with neddylation of the Cullin 3-RING E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Compound DI-1859: A Look into its Origins and the Innovative Technology Behind its Potential Discovery

San Diego, CA - As of late 2025, a comprehensive review of publicly accessible scientific literature, clinical trial databases, and corporate disclosures reveals no specific drug candidate or chemical entity designated as DI-1859. This suggests that this compound may be an internal codename for a compound in the early stages of preclinical development, not yet disclosed to the public, or a misinterpretation of an existing entity.

However, the nomenclature strongly suggests a connection to 1859, Inc. , a San Diego-based biotechnology company at the forefront of integrating artificial intelligence (AI) with high-throughput empirical screening to revolutionize small molecule drug discovery.[1][2][3][4] While the specifics of this compound remain elusive, a deep dive into the technology and strategic direction of 1859, Inc. provides a framework for understanding how such a molecule would be discovered and developed.

1859, Inc.: A New Paradigm in Drug Discovery

Founded in 2019, 1859, Inc. aims to significantly shorten the timeline and reduce the costs associated with bringing new medicines to patients. The company's name pays homage to the year Charles Darwin published "On the Origin of Species," reflecting its own mission to evolve the drug discovery process. In February 2022, the company announced a $40 million Series A financing round to advance its platform and preclinical programs.

The core of 1859, Inc.'s approach lies in its proprietary platform that marries generative AI with pico-scale, activity-based screening. This synergistic engine allows for the rapid design, synthesis, and testing of vast chemical libraries against a wide array of biological targets.

The Technology Platform: An Integrated Workflow

The company's innovative workflow enables a rapid "design-make-screen" cycle, which is crucial for accelerating the journey from a novel biological target to a viable clinical candidate.

Experimental Workflow at 1859, Inc.

References

DI-1859: A Covalent Inhibitor of DCN1 for Selective Cullin 3 Neddylation Blockade

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DI-1859 is a potent and selective covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1), a critical E3 ligase-like protein that facilitates the neddylation of cullin proteins. Neddylation is a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which play a pivotal role in regulating the turnover of approximately 20% of the mammalian proteome. This compound distinguishes itself by selectively inhibiting the neddylation of cullin 3 (CUL3), leading to the stabilization of CUL3 substrates, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). This selective action provides a valuable tool for studying the specific functions of the CUL3-NRF2 signaling axis and presents a promising therapeutic strategy for conditions where upregulation of NRF2 is beneficial, such as in protecting against oxidative stress-induced tissue damage.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound acts as a covalent inhibitor by forming an irreversible bond with a cysteine residue (Cys115) within the binding pocket of DCN1.[1] This covalent modification sterically hinders the interaction between DCN1 and the E2 neddylation-conjugating enzyme UBC12, thereby preventing the transfer of NEDD8 to CUL3.[1] The inhibition of CUL3 neddylation leads to the inactivation of the CUL3-RBX1-KEAP1 E3 ubiquitin ligase complex.[1] Consequently, the primary substrate of this complex, NRF2, escapes degradation and accumulates in the cell.[1] Elevated levels of NRF2 lead to the transcriptional activation of antioxidant response element (ARE)-containing genes, which play a crucial role in cellular defense against oxidative stress.[1]

Signaling Pathway

Caption: Mechanism of this compound action on the DCN1 signaling pathway.

Quantitative Data

This compound demonstrates potent and selective inhibition of CUL3 neddylation in cellular assays.

| Parameter | Value | Assay Type | Notes | Reference |

| Cellular Potency | Low nanomolar | In-cell Cullin Neddylation Assay | This compound inhibits neddylation of cullin 3 at low nanomolar concentrations. | |

| Selectivity | >1000-fold for CUL3 | In-cell Cullin Neddylation Assay | Highly selective for cullin 3 over other cullins (CUL1, CUL2, CUL4A, CUL4B, CUL5). | |

| Potency vs. Reversible Inhibitor | ~1000 times more potent | In-cell Cullin Neddylation Assay | Compared to the reversible DCN1 inhibitor DI-591. |

Note: Specific IC50 and Kd values for this compound are not explicitly reported in the primary literature; potency is described in terms of effective concentrations in cellular assays.

Experimental Protocols

In-cell Cullin Neddylation Assay

This assay assesses the ability of this compound to inhibit the neddylation of endogenous cullin proteins in cultured cells.

Workflow:

Caption: Workflow for the in-cell cullin neddylation assay.

Methodology:

-

Cell Culture: Plate U2OS (human osteosarcoma) or THLE-2 (human liver epithelial) cells and grow to 70-80% confluency.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.3 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Cullin 3 overnight at 4°C. A loading control, such as GAPDH, should also be probed.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The neddylated form of Cullin 3 will appear as a band with a higher molecular weight (~8 kDa shift) than the un-neddylated form. Quantify the band intensities to determine the extent of neddylation inhibition.

Mass Spectrometry for Covalent Binding Analysis

This protocol is used to confirm the covalent binding of this compound to DCN1.

Methodology:

-

Incubation: Incubate recombinant human DCN1 protein with this compound at a specific molar ratio (e.g., 1:2) in an appropriate buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 1 mM DTT) for a set time (e.g., 1 hour) at room temperature.

-

Sample Preparation: Desalt the protein-inhibitor mixture using a C4 ZipTip.

-

Mass Spectrometry Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: Compare the molecular weight of the DCN1 protein treated with this compound to the untreated control. An increase in mass corresponding to the molecular weight of this compound minus the leaving group confirms covalent adduct formation.

NRF2 Accumulation Western Blot

This protocol is used to measure the downstream effect of DCN1 inhibition on the stabilization of NRF2.

Methodology:

-

Cell or Tissue Lysates: Prepare protein lysates from cells treated with this compound or from tissues of animals treated with the compound.

-

Western Blotting: Perform western blotting as described in the "In-cell Cullin Neddylation Assay" protocol, but use a primary antibody specific for NRF2. Other relevant proteins, such as KEAP1 and downstream targets of NRF2 (e.g., HO-1), can also be probed.

-

Data Analysis: Quantify the band intensity of NRF2 relative to a loading control to determine the extent of its accumulation.

Acetaminophen (APAP)-Induced Liver Injury Mouse Model

This in vivo model is used to evaluate the protective effects of this compound against oxidative stress-induced liver damage.

Methodology:

-

Animal Model: Use male C57BL/6 mice.

-

Treatment Groups:

-

Vehicle control

-

APAP only

-

This compound pre-treatment followed by APAP

-

This compound post-treatment after APAP

-

-

Dosing:

-

Administer this compound (e.g., 25 or 50 mg/kg) via intraperitoneal (IP) injection.

-

Administer a high dose of APAP (e.g., 400 mg/kg, IP) to induce liver injury.

-

-

Sample Collection: At a specified time point after APAP administration (e.g., 24 hours), collect blood and liver tissue samples.

-

Analysis:

-

Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

-

Histology: Perform H&E staining of liver tissue sections to evaluate tissue morphology and necrosis.

-

Western Blot Analysis: Analyze liver tissue lysates for NRF2 and HO-1 levels to confirm target engagement and downstream pathway activation.

-

ROS Measurement: Measure reactive oxygen species (ROS) levels in liver tissue.

-

Conclusion

This compound is a powerful and selective research tool for investigating the CUL3-NRF2 signaling pathway. Its covalent mechanism of action and high potency make it a valuable probe for cellular and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to explore the therapeutic potential of selective DCN1 inhibition in various disease models characterized by oxidative stress.

References

Methodological & Application

Application Notes and Protocols for Inhibitor Use in Cell Culture

Important Note for the User: The query "DI-1859" is ambiguous and may refer to at least two distinct compounds in scientific literature. To provide a comprehensive resource, these application notes detail the use of:

-

This compound , a potent and selective covalent inhibitor of DCN1.

-

A representative MTHFD2 inhibitor , as this compound is not a designated name for a publicly disclosed MTHFD2 inhibitor. We will use publicly available data for potent MTHFD2 inhibitors like DS18561882 and TH9619 as examples.

Please verify the specific target and compound you are working with before proceeding with any experiment.

Section 1: this compound (DCN1 Inhibitor)

Introduction

This compound is a potent, selective, and covalent inhibitor of DCN1 (Defective in Cullin Neddylation 1). DCN1 is a crucial component of the neddylation pathway, which activates Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting DCN1, this compound prevents the neddylation of cullin 3 (CUL3), leading to the accumulation of CRL3 substrates, such as the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1] This mechanism makes this compound a valuable tool for studying the roles of DCN1 and neddylation in various cellular processes and a potential therapeutic agent.[1]

Mechanism of Action Signaling Pathway

Data Presentation

| Parameter | Value | Cell Line(s) | Reference |

| Target | DCN1 | Not specified | [1] |

| Effect | Inhibits Cullin 3 neddylation | Cells | [1] |

| Downstream Effect | Induces robust increase of NRF2 protein | Mouse liver | [1] |

| Observed Concentration | Low nanomolar | Cells |

Experimental Protocols

1.4.1. Preparation of this compound Stock Solution

-

Resuspend this compound: this compound is typically supplied as a solid. Resuspend it in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

1.4.2. General Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere overnight.

-

Preparation of Working Solution: On the day of treatment, thaw the this compound stock solution and dilute it to the desired final concentrations in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: After incubation, harvest the cells for downstream applications such as Western blotting for NRF2 and CUL3 neddylation, qPCR for NRF2 target genes, or cell viability assays.

Section 2: MTHFD2 Inhibitors (e.g., DS18561882, TH9619)

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, which is essential for the synthesis of purines and thymidine. MTHFD2 is highly expressed in various cancer types while having minimal expression in normal adult tissues, making it an attractive target for cancer therapy. Selective MTHFD2 inhibitors, such as those from the tricyclic coumarin series (e.g., DS18561882) or other chemical scaffolds (e.g., TH9619), have been developed to target this metabolic vulnerability in cancer cells.

Mechanism of Action Signaling Pathway

Data Presentation

| Compound | Target | IC50 | Cell Line(s) | Effect | Reference |

| DS18561882 | MTHFD2 | Not specified | MDA-MB-231 | Antitumor effects in vivo | |

| TH9619 | MTHFD2 | 47 nM | HL-60 | Potent inhibition | |

| LY345899 | MTHFD1/2 | 663 nM (MTHFD2) | Colorectal cancer | Dual inhibitor, suppressed tumor growth | |

| Carolacton | MTHFD1/2 | Low nanomolar | Not specified | Dual inhibitor |

Experimental Protocols

2.4.1. Preparation of MTHFD2 Inhibitor Stock Solution

-

Resuspend Inhibitor: Based on the manufacturer's instructions, dissolve the MTHFD2 inhibitor (e.g., DS18561882, TH9619) in a suitable solvent, typically DMSO, to make a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

2.4.2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding: Plate cells (e.g., HL-60, MDA-MB-231) in a 96-well plate at an appropriate density.

-

Drug Dilution: Prepare a serial dilution of the MTHFD2 inhibitor in culture medium. Include a vehicle control (e.g., DMSO).

-

Treatment: After the cells have adhered (if applicable), replace the medium with the drug-containing medium.

-

Incubation: Incubate the plate for a period of 72 to 96 hours.

-

Viability Assessment: Add the viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit) and incubate according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 or IC50 value.

2.4.3. Western Blot for Target Engagement

-

Cell Treatment: Treat cells with the MTHFD2 inhibitor at various concentrations and time points as described in the general protocol.

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against a downstream marker of MTHFD2 inhibition (e.g., a protein involved in nucleotide synthesis) or a general cell stress marker. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

References

Application Notes and Protocols for In Vivo Administration of DI-1859

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-1859 is a potent, selective, and covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1). By selectively inhibiting the neddylation of Cullin 3 (CUL3), a component of the Cullin-RING E3 ubiquitin ligase (CRL) complex, this compound leads to the accumulation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2][3][4] NRF2 is a master regulator of the antioxidant response, and its stabilization has shown therapeutic potential in various disease models. Preclinical studies have demonstrated that this compound effectively protects mice from acetaminophen-induced liver injury, highlighting its potential as a therapeutic agent for conditions involving oxidative stress.[1]

These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse model of acetaminophen-induced liver injury, based on published research.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Acetaminophen-Induced Liver Injury

| Treatment Group | Dose (mg/kg) | Administration Route | Serum ALT (U/L) | Serum AST (U/L) |

| Vehicle Control | - | Intraperitoneal | Normal Range | Normal Range |

| Acetaminophen | 300 | Intraperitoneal | Significantly Elevated | Significantly Elevated |

| This compound + Acetaminophen | 20 | Intraperitoneal | Significantly Reduced vs. Acetaminophen | Significantly Reduced vs. Acetaminophen |

Note: This table is a representative summary based on the expected outcomes from the described study. Actual values should be obtained from the specific experimental results.

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Half-life (t½) | Data not available |

| Bioavailability | Data not available |

| Cmax | Data not available |

| Tmax | Data not available |

Note: Specific pharmacokinetic data for this compound is not yet publicly available.

Experimental Protocols

Protocol: In Vivo Administration of this compound for Protection Against Acetaminophen-Induced Liver Injury in Mice

This protocol is based on the methodology described by Zhou et al. in Nature Communications (2021).

1. Materials

-

This compound (MedChemExpress, HY-145733)

-

Acetaminophen (Sigma-Aldrich)

-

Vehicle for this compound: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline

-

Vehicle for Acetaminophen: Saline, warmed to 40°C

-

Male C57BL/6 mice, 8-10 weeks old

-

Sterile syringes and needles (27-gauge)

-

Standard laboratory equipment for animal handling and dosing

2. Animal Handling and Acclimatization

-

House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Allow mice to acclimatize for at least one week before the experiment.

-

Fast mice for 12-14 hours before acetaminophen administration, with free access to water.

3. Preparation of Dosing Solutions

-

This compound Formulation:

-

Dissolve this compound in 100% DMSO to create a stock solution.

-

On the day of dosing, dilute the stock solution with PEG300, Tween 80, and saline to the final concentrations of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

The final concentration of this compound should be calculated to deliver a 20 mg/kg dose in a volume of 10 mL/kg.

-

-

Acetaminophen Solution:

-

Dissolve acetaminophen in warmed (40°C) sterile saline to a final concentration of 30 mg/mL.

-

Maintain the solution at 40°C to ensure acetaminophen remains dissolved.

-

Prepare fresh on the day of the experiment.

-

4. In Vivo Administration Workflow

Caption: Experimental workflow for this compound in vivo study.

5. Dosing Procedure

-

This compound Administration:

-

One hour prior to acetaminophen challenge, administer this compound (20 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.

-

-

Acetaminophen Administration:

-

Administer acetaminophen (300 mg/kg) or saline control via i.p. injection.

-

6. Endpoint Analysis

-

Sample Collection:

-

At 8 to 24 hours post-acetaminophen administration, euthanize mice.

-

Collect blood via cardiac puncture for serum analysis.

-

Perfuse the liver with PBS and collect liver tissue.

-

-

Biochemical Analysis:

-

Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

-

-

Histological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver necrosis.

-

-

Western Blot Analysis:

-

Homogenize a portion of the liver tissue to prepare protein lysates.

-

Perform Western blot analysis to assess the levels of NRF2 and other relevant proteins.

-

7. Safety Precautions

-

All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

-

Handle this compound and acetaminophen with appropriate personal protective equipment.

-

Dispose of all waste materials according to institutional regulations.

References

- 1. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 4. portlandpress.com [portlandpress.com]

Recommended DI-1859 Concentration for Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI-1859 is a potent, selective, and covalent inhibitor of the Defective in Cullin Neddylation 1 (DCN1) protein. By targeting DCN1, this compound effectively inhibits the neddylation of Cullin 3 (CUL3), a crucial step in the activation of the CUL3-RING E3 ubiquitin ligase complex. This inhibition leads to the stabilization and accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental settings to study the DCN1-CUL3-NRF2 signaling axis and its downstream effects, particularly in the context of cytoprotection.

Introduction

The DCN1-CUL3-KEAP1-NRF2 signaling pathway is a critical regulator of cellular homeostasis and defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) acts as a substrate adaptor for the CUL3-RING E3 ubiquitin ligase, targeting NRF2 for ubiquitination and subsequent proteasomal degradation. The neddylation of CUL3, facilitated by DCN1, is essential for the activity of this E3 ligase complex.

This compound covalently modifies DCN1, disrupting its interaction with UBC12 and thereby preventing CUL3 neddylation. This leads to the inactivation of the CUL3-KEAP1 E3 ligase complex, resulting in the accumulation of NRF2 in the nucleus. Nuclear NRF2 then heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating their expression.

This document provides recommended concentrations and detailed protocols for utilizing this compound to investigate this pathway and its therapeutic potential.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Inhibition of CUL3 Neddylation | Various | As low as 0.3 nM | Effective inhibition | [1][2] |

| Induction of NRF2 Accumulation | Various | As low as 0.3 nM | Significant accumulation | [1][2] |

| Potency Comparison | Various | ~1000x more potent than DI-591 | Inhibition of CUL3 neddylation | [1] |

In Vivo Application of this compound

| Animal Model | Application | Dosing Regimen | Effect | Reference |

| Mouse | Acetaminophen-induced liver damage | 30 mg/kg, intraperitoneal injection | Robust increase in NRF2 protein in the liver and protection from liver damage. |

Experimental Protocols

In Vitro Protocol: Inhibition of CUL3 Neddylation and NRF2 Activation

Objective: To determine the effective concentration of this compound for inhibiting CUL3 neddylation and inducing NRF2 accumulation in a selected cell line.

Materials:

-

This compound (MedchemExpress)

-

Cell line of interest (e.g., HEK293T, A549, HepG2)

-

Complete cell culture medium

-

DMSO (for stock solution)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-NRF2, anti-CUL3, anti-KEAP1, anti-Lamin B1, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 nM to 1 µM).

-

Treatment: The following day, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 4, 8, 12, or 24 hours).

-

Cell Lysis:

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse with lysis buffer.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

-

-

Analysis:

-

Assess the neddylated and un-neddylated forms of CUL3. A shift in the band to a lower molecular weight indicates inhibition of neddylation.

-

Quantify the levels of NRF2 in the nuclear fraction, using Lamin B1 as a nuclear loading control. An increase in nuclear NRF2 indicates activation. Use β-actin as a loading control for whole-cell or cytoplasmic lysates.

-

In Vivo Protocol: Protection Against Acetaminophen-Induced Liver Injury

Objective: To evaluate the protective effect of this compound in a mouse model of acetaminophen-induced hepatotoxicity.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, PBS with appropriate solubilizing agents)

-

Acetaminophen (APAP)

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory animal housing and care facilities

-

Blood collection supplies (for serum analysis)

-

Tissue collection and processing reagents (formalin, paraffin)

-

ALT/AST assay kits

-

Histology equipment and stains (H&E)

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

This compound Formulation: Prepare a solution or suspension of this compound in the chosen vehicle.

-

Dosing:

-

Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

The timing of this compound administration relative to the APAP challenge is critical and may need to be optimized (e.g., pre-treatment 1-2 hours before APAP).

-

-

Induction of Liver Injury:

-

Fast mice overnight (approximately 12-16 hours) before APAP administration.

-

Administer a single dose of APAP (e.g., 300-400 mg/kg, i.p.).

-

-

Sample Collection:

-

At a predetermined time point after APAP administration (e.g., 24 hours), euthanize the mice.

-

Collect blood via cardiac puncture for serum separation.

-

Perfuse the liver with saline and collect liver tissue samples.

-

-

Analysis:

-

Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of necrosis and inflammation.

-

Western Blotting: Snap-freeze a portion of the liver in liquid nitrogen for subsequent protein analysis (e.g., NRF2, HO-1, NQO1) to confirm target engagement.

-

Mandatory Visualizations

Caption: The DCN1-CUL3-NRF2 signaling pathway and the mechanism of action of this compound.

Caption: In Vitro experimental workflow for assessing this compound activity.

Caption: In Vivo experimental workflow for evaluating the protective effects of this compound.

References

Application Notes and Protocols for Studying CRL3 Ubiquitin Ligase with Pevonedistat (MLN4924)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cullin-RING Ligase 3 (CRL3) complexes represent a major class of E3 ubiquitin ligases, playing a critical role in cellular homeostasis by targeting a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation. These complexes consist of a CUL3 scaffold protein, a RING-box protein (RBX1), and one of over 200 substrate-specific adaptors known as BTB (Bric-a-brac, Tramtrack, Broad complex) proteins. The diversity of BTB proteins allows CRL3 ligases to regulate a vast number of cellular processes, including cell cycle progression, stress responses, and development. Dysregulation of CRL3 activity is implicated in various diseases, including cancer and neurodevelopmental disorders, making them attractive targets for therapeutic intervention.

While the originally requested compound, DI-1859, is not documented in publicly available scientific literature, this document provides detailed application notes and protocols for a well-characterized and widely used inhibitor of the Cullin-RING ligase family, Pevonedistat (also known as MLN4924) . Pevonedistat is a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By inhibiting NAE, Pevonedistat prevents the covalent attachment of the ubiquitin-like protein NEDD8 to cullin proteins (a process called neddylation), which is essential for the activation of all CRLs, including CRL3.[1][2] Inactivation of CRLs leads to the accumulation of their substrates, triggering cellular responses such as cell cycle arrest, apoptosis, and senescence. These application notes will serve as a comprehensive guide for utilizing Pevonedistat as a powerful tool to investigate the function and regulation of CRL3 ubiquitin ligases.

Mechanism of Action of Pevonedistat

Pevonedistat functions as a small molecule inhibitor of the NEDD8-activating enzyme (NAE). The neddylation cascade is a three-step enzymatic process analogous to ubiquitination:

-

Activation (E1): NAE activates NEDD8 in an ATP-dependent reaction, forming a high-energy thioester bond.

-

Conjugation (E2): The activated NEDD8 is transferred to a NEDD8-conjugating enzyme (e.g., UBE2M or UBE2F).

-

Ligation (E3): A NEDD8-E3 ligase facilitates the transfer of NEDD8 to a lysine residue on the cullin protein.

Pevonedistat forms a stable covalent adduct with NEDD8 within the active site of NAE, effectively halting the entire neddylation cascade. This prevents the neddylation of all cullin family members, thereby inhibiting the activity of all CRL complexes.

Quantitative Data for Pevonedistat (MLN4924)

The following table summarizes key quantitative data for Pevonedistat from various in vitro and cellular assays.

| Parameter | Value | Assay System | Reference |

| IC50 (NAE) | 4.7 nM | Biochemical assay | |

| IC50 (HCT-116 cells) | 0.28 µM (p53 mutant) | Cell viability assay | |

| IC50 (NCI-H460 cells) | 1.5 µM (p53 wild-type) | Cell viability assay | |

| IC50 (Neuroblastoma cell lines) | 136–400 nM | Cell viability assay | |

| IC50 (BxPC-3 cells) | 213 nM | CCK8 assay | |

| IC50 (U87 cells) | 4.28 µM | CCK8 assay |

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of Pevonedistat on CRL3 ubiquitin ligase activity and downstream cellular processes.

In Vitro CRL3 Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of a specific CRL3 substrate to assess the direct inhibitory effect of Pevonedistat.

Materials:

-

Recombinant human E1 (UBA1)

-

Recombinant human E2 (UbcH5c)

-

Recombinant human Ubiquitin

-

Recombinant human CRL3 components (e.g., CUL3/RBX1, BTB-adaptor like KEAP1)

-

Substrate for the specific CRL3 complex (e.g., a peptide of Nrf2 for CRL3KEAP1)

-

Pevonedistat (MLN4924)

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE loading buffer

-

Western blot reagents and antibodies (anti-substrate or anti-ubiquitin)

Procedure:

-

Prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.

-

Aliquot the master mix into separate reaction tubes.

-

Add the reconstituted CRL3 complex and the specific substrate to each tube.

-

Add varying concentrations of Pevonedistat or vehicle (DMSO) to the respective tubes.

-

Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate to detect its ubiquitination status (appearance of higher molecular weight bands) or an antibody against ubiquitin.

Cellular Thermal Shift Assay (CETSA) for NAE Target Engagement

CETSA is a powerful method to confirm the direct binding of Pevonedistat to its target, NAE, in a cellular context.

Materials:

-

Cell culture reagents

-

Pevonedistat (MLN4924)

-

PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

Western blot reagents and anti-NAE antibody

Procedure:

-

Culture cells to near confluency.

-

Treat cells with Pevonedistat or vehicle (DMSO) for 1-2 hours.

-

Harvest and resuspend cells in PBS.

-

Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble NAE in the supernatant by Western blotting.

-

Plot the band intensities against temperature to generate a thermal melt curve. A shift in the curve for Pevonedistat-treated cells indicates target engagement.

Immunoprecipitation and Western Blotting for CRL3 Substrate Accumulation

This protocol is used to demonstrate the functional consequence of CRL3 inhibition by Pevonedistat, which is the accumulation of its substrates.

Materials:

-

Cell culture reagents

-

Pevonedistat (MLN4924)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Antibodies for immunoprecipitation (e.g., anti-CUL3, anti-KEAP1)

-

Protein A/G magnetic beads

-

Western blot reagents and primary antibodies (e.g., anti-Nrf2, anti-p21, anti-CDT1, anti-CUL3, anti-NEDD8)

Procedure:

-

Treat cells with various concentrations of Pevonedistat for different time points.

-

Lyse the cells and quantify the protein concentration.

-

(Optional) Perform immunoprecipitation for CUL3 or a specific BTB-adaptor to analyze changes in the composition of the CRL3 complex.

-

Separate proteins from whole-cell lysates or immunoprecipitated samples by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against known CRL3 substrates (e.g., Nrf2 for CRL3KEAP1), general CRL substrates (e.g., p21, CDT1), and neddylated CUL3 (which should decrease with treatment). An anti-NEDD8 antibody can also be used to visualize the global inhibition of neddylation.

-

Detect the protein bands using an appropriate secondary antibody and chemiluminescence.

Cell Viability and Apoptosis Assays

These assays are used to assess the downstream cellular consequences of CRL3 inhibition by Pevonedistat.

Cell Viability Assay (MTT or AlamarBlue):

-

Seed cells in a 96-well plate.

-

Treat with a dose range of Pevonedistat for 24-72 hours.

-

Add MTT or AlamarBlue reagent and incubate according to the manufacturer's instructions.

-

Measure absorbance or fluorescence to determine cell viability.

Apoptosis Assay (Annexin V Staining):

-

Treat cells with Pevonedistat for 24-48 hours.

-

Harvest and stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

Pevonedistat (MLN4924) is a critical tool for researchers studying the ubiquitin-proteasome system. By potently and selectively inhibiting the NAE, it allows for the functional interrogation of all Cullin-RING ligases, including the diverse family of CRL3 complexes. The protocols and data presented in these application notes provide a robust framework for investigating the role of CRL3 in various biological and pathological contexts. While Pevonedistat is not a CRL3-specific inhibitor, its well-defined mechanism of action and the wealth of available data make it an invaluable compound for elucidating the consequences of global CRL inhibition, which can then be complemented with more targeted genetic approaches to dissect the specific functions of CRL3. As research into CRL inhibitors continues, the methodologies outlined here will remain fundamental for the characterization of novel and more selective modulators of this important E3 ligase family.

References

Application Notes and Protocols for MALT1 Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the nuclear factor-κB (NF-κB) pathway.[1][2] Its proteolytic activity is essential for the survival and proliferation of certain cancer cells, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1][3] MALT1 inhibitors are a class of therapeutic agents designed to block this activity, offering a targeted approach for treating these malignancies. This document provides detailed protocols for the experimental design of studies involving a representative MALT1 inhibitor, here referred to as DI-1859, based on established methodologies for similar compounds.

Mechanism of Action

MALT1 is a paracaspase that, upon activation, cleaves several substrates, including A20, BCL10, CYLD, and RelB.[3] This cleavage activity is crucial for sustaining the chronic B-cell receptor (BCR) signaling that drives NF-κB activation in ABC-DLBCL. This compound is a potent and selective inhibitor of the MALT1 protease. By blocking the catalytic activity of MALT1, this compound is expected to inhibit the cleavage of its substrates, leading to reduced NF-κB signaling, decreased expression of pro-survival genes, and ultimately, cell cycle arrest and apoptosis in MALT1-dependent cancer cells.

Signaling Pathway

The diagram below illustrates the role of MALT1 in the BCR signaling pathway and the point of intervention for this compound.

Caption: MALT1 signaling pathway in ABC-DLBCL.

Experimental Protocols

In Vitro MALT1 Protease Inhibition Assay

This assay determines the direct inhibitory effect of this compound on recombinant MALT1 protease activity.

Methodology:

-

A recombinant form of MALT1 is used, often fused to a dimerization motif like a leucine zipper (LZ-MALT1) to promote activation.

-

The assay is performed in a suitable buffer system (e.g., HEPES, pH 7.5, with DTT and NaCl).

-

A fluorogenic MALT1 substrate (e.g., Ac-LR-H-Arg-AMC) is added to the reaction mixture.

-

This compound is serially diluted and added to the reaction wells.

-

The reaction is initiated by the addition of LZ-MALT1.

-

The fluorescence signal, corresponding to substrate cleavage, is measured over time using a plate reader.

-

IC50 values are calculated by plotting the rate of substrate cleavage against the concentration of this compound.

Data Presentation:

| Compound | MALT1 Protease IC50 (nM) |

| This compound | Example: 5.2 |

| Control Inhibitor (e.g., Z-VRPR-FMK) | Example: 15.8 |

Cellular MALT1 Activity Assay

This assay measures the ability of this compound to inhibit MALT1 activity within living cells.

Methodology:

-

A reporter cell line, such as OCI-Ly3 MALT1-GloSensor, which expresses a biosensor that measures MALT1 protease activity, can be used.

-

Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

The GloSensor reagent is added, and luminescence, which is inversely proportional to MALT1 activity, is measured.

-

Alternatively, inhibition of MALT1 substrate cleavage can be assessed by Western blot.

-

Treat MALT1-dependent cells (e.g., HBL-1, TMD8) with this compound for 1-2 hours.

-

Lyse the cells and perform Western blotting for MALT1 substrates like BCL10, A20, or CYLD to observe the reduction in their cleavage products.

-

Data Presentation:

| Cell Line | This compound Cellular IC50 (nM) |

| OCI-Ly3 MALT1-GloSensor | Example: 25.1 |

| HBL-1 | Example: 32.5 |